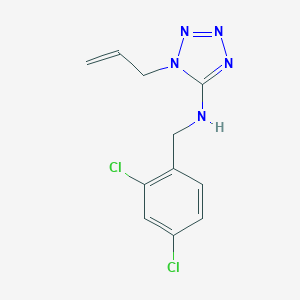
N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine, commonly known as A-77636, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetraazolyl amine derivatives and has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR). In
作用機序
A-77636 acts as a selective agonist of the α7 N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine. The α7 N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine is a ligand-gated ion channel that is widely expressed in the brain and is involved in a variety of physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine by A-77636 results in the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that ultimately lead to enhanced neurotransmission.
Biochemical and Physiological Effects:
A-77636 has been shown to have a number of biochemical and physiological effects. In addition to enhancing cholinergic neurotransmission in the brain, A-77636 has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation. A-77636 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of A-77636 is its high selectivity for the α7 N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine. This selectivity allows for more precise targeting of the receptor, which can reduce the risk of off-target effects. However, one limitation of A-77636 is its relatively short half-life, which can make it difficult to maintain therapeutic levels of the compound in the body.
将来の方向性
There are a number of potential future directions for research on A-77636. One area of interest is the development of more potent and selective agonists of the α7 N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine. Another area of interest is the investigation of the potential therapeutic applications of A-77636 in other neurological and psychiatric disorders, such as Parkinson's disease and addiction. Additionally, further research is needed to better understand the biochemical and physiological effects of A-77636 and to develop more effective methods for delivering the compound to the brain.
合成法
The synthesis of A-77636 involves a multi-step process that begins with the reaction of 2,4-dichlorobenzylamine with allyl isothiocyanate to form N-(2,4-dichlorobenzyl)-N-(allyl)thiourea. This intermediate is then reacted with sodium azide and copper (I) iodide to form the tetrazole ring, resulting in the formation of A-77636. The synthesis of A-77636 is relatively straightforward and can be carried out on a large scale.
科学的研究の応用
A-77636 has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its potential as a treatment for cognitive disorders such as Alzheimer's disease. Studies have shown that A-77636 can improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission in the brain. A-77636 has also been studied for its potential as a treatment for schizophrenia, depression, and anxiety disorders.
特性
製品名 |
N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine |
|---|---|
分子式 |
C11H11Cl2N5 |
分子量 |
284.14 g/mol |
IUPAC名 |
N-[(2,4-dichlorophenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C11H11Cl2N5/c1-2-5-18-11(15-16-17-18)14-7-8-3-4-9(12)6-10(8)13/h2-4,6H,1,5,7H2,(H,14,15,17) |
InChIキー |
RBEPTCDLAMZPHZ-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=N1)NCC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C=CCN1C(=NN=N1)NCC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276525.png)
![3-(3-Bromophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276526.png)
![3-(3-Bromophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276528.png)
![3-(4-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276529.png)
![3-(4-Bromophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276530.png)
![3-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276531.png)
![4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276533.png)
![3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276534.png)
![(5E)-2-anilino-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B276536.png)
![Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B276538.png)


![3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B276545.png)
![4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B276547.png)